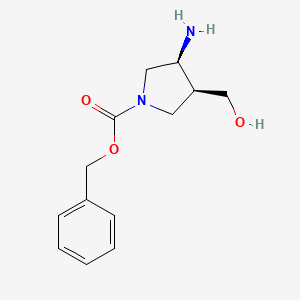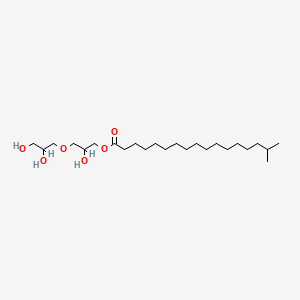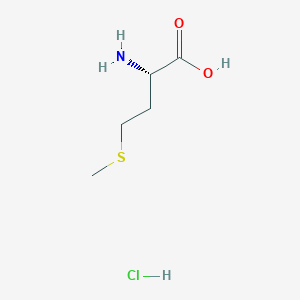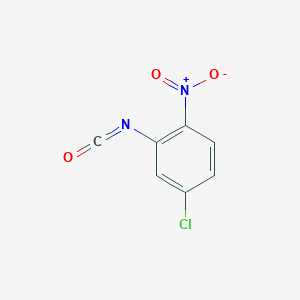
5-Chloro-2-nitrophenyl isocyanate
Overview
Description
5-Chloro-2-nitrophenyl isocyanate: is an organic compound with the molecular formula C7H3ClN2O3 . It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrophenyl isocyanate can be synthesized through the reaction of 5-chloro-2-nitroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure control. The process ensures high yield and purity of the product. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-nitrophenyl isocyanate can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can react with alcohols to form carbamates.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen with a catalyst, such as palladium on carbon
Reaction Conditions: Anhydrous conditions, controlled temperature, and pressure
Major Products Formed:
Ureas: Formed from the reaction with amines
Carbamates: Formed from the reaction with alcohols
Aminophenyl isocyanates: Formed from the reduction of the nitro group
Scientific Research Applications
Chemistry: 5-Chloro-2-nitrophenyl isocyanate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides by reacting with amino groups. This modification can help in studying protein functions and interactions.
Industry: The compound is used in the production of polymers and resins. It is also employed in the synthesis of dyes and pigments.
Mechanism of Action
The reactivity of 5-chloro-2-nitrophenyl isocyanate is primarily due to the isocyanate group. This group can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The nitro group can undergo reduction, which can further modify the reactivity and properties of the compound.
Molecular Targets and Pathways: The isocyanate group targets nucleophilic sites in molecules, such as the amino groups in proteins and peptides. This reaction can alter the structure and function of the target molecules, making it useful in various chemical and biological applications.
Comparison with Similar Compounds
Phenyl isocyanate: Lacks the chlorine and nitro substituents, making it less reactive in certain conditions.
2-Chloro-5-nitrophenyl isocyanate: Similar structure but with different positions of the chlorine and nitro groups, leading to different reactivity and applications.
4-Chloro-2-nitrophenyl isocyanate: Another positional isomer with distinct properties.
Uniqueness: 5-Chloro-2-nitrophenyl isocyanate is unique due to the specific positioning of the chlorine and nitro groups, which influence its reactivity and make it suitable for specific synthetic applications. The presence of both electron-withdrawing groups enhances its electrophilic nature, making it highly reactive towards nucleophiles.
Properties
IUPAC Name |
4-chloro-2-isocyanato-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-2-7(10(12)13)6(3-5)9-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXSOFNXVDXRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00411152 | |
| Record name | 5-Chloro-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-24-9 | |
| Record name | 4-Chloro-2-isocyanato-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00411152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


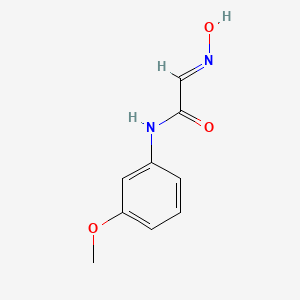
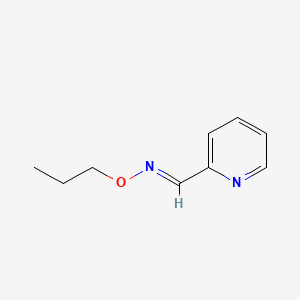
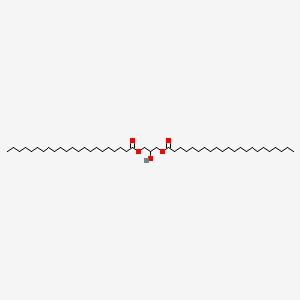
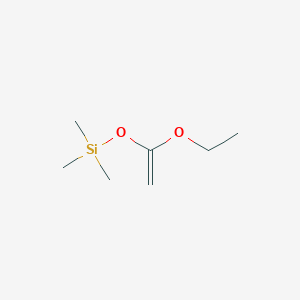
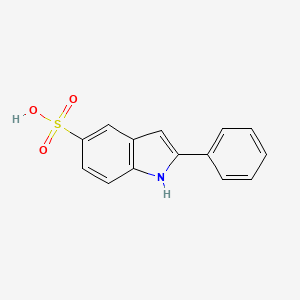
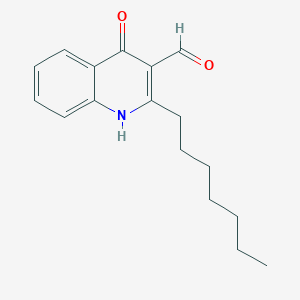

![1-[p-Chlorophenyl]-1,2-propanedione-2-oxime](/img/structure/B1609644.png)
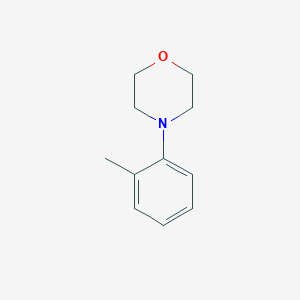
![7-CHLORO-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-5-AMINE](/img/structure/B1609647.png)
